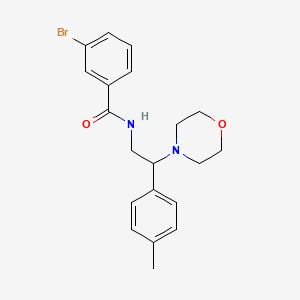

3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a fascinating chemical compound with a unique structure that includes a bromine atom, a morpholine ring, and a p-tolyl group.

Métodos De Preparación

The synthesis of 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-bromobenzoyl chloride with 2-morpholino-2-(p-tolyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.

Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Research indicates that 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide can act as an inhibitor in enzymatic pathways. Its structure allows it to form hydrogen bonds and electrostatic interactions with specific enzymes or receptors, potentially modulating their activity. This property may lead to therapeutic applications in treating diseases such as cancer or metabolic disorders.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways. Further research is needed to quantify its efficacy and determine the spectrum of activity .

Biochemical Probes

The compound's unique structural characteristics make it suitable as a biochemical probe in research settings. It can be utilized to study enzyme kinetics, receptor-ligand interactions, and cellular signaling pathways. Its ability to selectively bind to specific targets can facilitate the understanding of complex biological systems.

Polymer Chemistry

In materials science, this compound can be used as a building block for synthesizing novel polymers with tailored properties. The bromine atom can participate in cross-linking reactions, enhancing the mechanical strength and thermal stability of polymeric materials .

Coatings and Adhesives

The compound's reactivity also positions it as a candidate for developing advanced coatings and adhesives. Its ability to form strong covalent bonds can improve adhesion properties in various applications, including automotive and aerospace industries .

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Highlights | Unique Features |

|---|---|---|

| This compound | Contains a bromine atom and morpholine | Potential enzyme inhibitor |

| 5-Bromo-N-(2-Morpholino-2-Naphthalen-1-ylethyl)Benzamide | Naphthalene instead of p-tolyl | Enhanced aromaticity |

| 4-Bromo-N-(3-Morpholino-3-(p-Tolyl)Propyl)Benzamide | Propyl chain instead of ethyl | Altered solubility characteristics |

This table illustrates how variations in structure can influence biological activity and material properties.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent .

Case Study 2: Enzyme Inhibition Mechanism

In another study focusing on enzyme inhibition, researchers investigated the binding affinity of this compound to a specific enzyme target involved in cancer metabolism. The findings revealed that the compound effectively reduced enzyme activity in vitro, suggesting its potential role in cancer therapeutics .

Mecanismo De Acción

The mechanism of action of 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparación Con Compuestos Similares

3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide can be compared with other similar compounds, such as:

3-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide: Similar structure but with a chlorine atom instead of bromine.

3-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide: Similar structure but with a fluorine atom instead of bromine.

N-(2-morpholino-2-(p-tolyl)ethyl)benzamide: Lacks the halogen atom, leading to different reactivity and properties.

Actividad Biológica

3-Bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a bromine atom, a morpholine ring, and a p-tolyl group. These characteristics suggest potential applications in various biological systems, particularly as an enzyme inhibitor or biochemical probe. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

- Molecular Formula : C15H18BrN2O

- CAS Number : 898601-60-0

The compound's structure allows for various interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

This compound interacts with specific enzymes and receptors. The bromine atom facilitates hydrogen bonding and electrostatic interactions, which can enhance binding affinity. The morpholine ring may also play a crucial role in modulating enzyme activity by fitting into active sites or altering conformational dynamics.

Enzyme Inhibition

Recent studies have indicated that compounds similar to this compound exhibit significant enzyme inhibition properties. For example:

- Monoamine Oxidase B (MAO-B) : Compounds structurally related to this benzamide have been shown to selectively inhibit MAO-B with IC50 values in the low micromolar range. This suggests potential applications in treating neurodegenerative diseases where MAO-B plays a role .

Antiproliferative Activity

Research has demonstrated that benzamide derivatives can exhibit antiproliferative effects against cancer cell lines. For instance:

- Cytotoxicity : Compounds similar to this compound have shown cytotoxic effects against various solid tumor cell lines, with some exhibiting IC50 values below 6.5 µM .

Study 1: MAO-B Inhibition

A recent study evaluated the inhibitory effects of various benzamide derivatives on MAO-B:

- Findings : Compounds were found to competitively inhibit MAO-B, with structure-activity relationship (SAR) studies revealing that specific substitutions significantly affect potency. For example, electron-donating groups enhanced inhibitory activity while steric hindrance from bulky groups reduced it .

Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic properties of benzamide derivatives:

- Results : Several compounds exhibited potent cytotoxicity against Molt-3 leukemia cells and other solid tumors. The mechanism was identified as S-phase arrest in the cell cycle, indicating potential as chemotherapeutic agents .

Comparative Analysis of Related Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| This compound | Contains bromine and morpholine | Potential enzyme inhibitor |

| 5-bromo-N-(2-morpholino-2-naphthalen-1-ylethyl)benzamide | Naphthalene instead of p-tolyl | Enhanced aromaticity |

| 4-bromo-N-(3-morpholino-3-(p-tolyl)propyl)benzamide | Propyl chain instead of ethyl | Altered chain length affects solubility |

This table illustrates the diversity within this chemical class while highlighting the unique characteristics of this compound.

Propiedades

IUPAC Name |

3-bromo-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN2O2/c1-15-5-7-16(8-6-15)19(23-9-11-25-12-10-23)14-22-20(24)17-3-2-4-18(21)13-17/h2-8,13,19H,9-12,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAXXENNFWPZBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Br)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.